molecular formula C16H13BrCl2N2O2 B11550285 2-(4-bromophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide

2-(4-bromophenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide

Cat. No.: B11550285
M. Wt: 416.1 g/mol
InChI Key: XIZJZXDQHCOGIR-AWQFTUOYSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and hydrazide functional groups. These features make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is further reacted with hydrazine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
  • 2-(4-bromophenoxy)-2-methylpropionamide
  • [(E)-({3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene)amino]urea

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide stands out due to its specific combination of bromine and chlorine atoms, which can impart unique chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H13BrCl2N2O2

Molecular Weight

416.1 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H13BrCl2N2O2/c1-10(23-12-7-5-11(17)6-8-12)16(22)21-20-9-13-14(18)3-2-4-15(13)19/h2-10H,1H3,(H,21,22)/b20-9+

InChI Key

XIZJZXDQHCOGIR-AWQFTUOYSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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